molecular formula C19H19N3O3 B13347175 Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate

Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate

Cat. No.: B13347175
M. Wt: 337.4 g/mol
InChI Key: KFOIRHADQLRMBJ-UHFFFAOYSA-N
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Description

Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate is a complex organic compound that features a unique structure combining a phenyl group, a benzo[d]isoxazole moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate typically involves multiple steps, starting with the preparation of the benzo[d]isoxazole core. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the phenyl group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the phenyl group can modulate its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

phenyl N-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]carbamate

InChI

InChI=1S/C19H19N3O3/c23-19(24-15-6-2-1-3-7-15)20-22-12-10-14(11-13-22)18-16-8-4-5-9-17(16)25-21-18/h1-9,14H,10-13H2,(H,20,23)

InChI Key

KFOIRHADQLRMBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4

Origin of Product

United States

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